An In-depth Technical Guide to Bis(4-bromophenyl) ether: Core Properties and Methodologies
An In-depth Technical Guide to Bis(4-bromophenyl) ether: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-bromophenyl) ether, a halogenated aromatic ether, serves as a significant intermediate in organic synthesis and holds potential in the development of novel materials and pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental chemical, physical, and toxicological properties. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. Furthermore, this document elucidates a potential biological signaling pathway influenced by structurally related brominated compounds, offering insights for future research and drug development endeavors. All quantitative data is systematically organized into tables for clarity and comparative analysis, and key experimental and logical workflows are visualized through diagrams.
Chemical and Physical Properties
Bis(4-bromophenyl) ether is a white to off-white crystalline solid at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-bromo-4-(4-bromophenoxy)benzene |
| Synonyms | 4,4'-Dibromodiphenyl ether, p,p'-Dibromodiphenyl ether |
| CAS Number | 2050-47-7 |
| Molecular Formula | C₁₂H₈Br₂O |
| Molecular Weight | 328.00 g/mol |
| InChI Key | YAWIAFUBXXPJMQ-UHFFFAOYSA-N[1] |
| SMILES | BrC1=CC=C(OC2=CC=C(Br)C=C2)C=C1[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid/powder[1][2] |
| Melting Point | 61-63 °C[1] |
| Boiling Point | 338-340 °C[1] |
| Density | 1.413 g/cm³[3] |
| Solubility | Insoluble in water[4] |
| Vapor Pressure | 0.000186 mmHg at 25°C[3] |
Synthesis and Purification
The primary synthetic route to Bis(4-bromophenyl) ether is through the electrophilic bromination of diphenyl ether. An alternative laboratory-scale synthesis involves the Williamson ether synthesis.
Bromination of Diphenyl Ether
This industrial method involves the direct bromination of diphenyl ether.[5]
-
Dissolve diphenyl ether in a suitable organic solvent (e.g., a halogenated hydrocarbon).
-
Cool the solution to 0-7 °C in an ice bath.
-
Slowly add a stoichiometric amount of diluted bromine dropwise to the cooled solution while maintaining vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to 50-100 °C and maintain this temperature for 2-8 hours.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, neutralize the generated hydrogen bromide gas by passing it through a multi-stage water absorption trap.
-
Separate the crude product from the reaction mixture.
-
Purify the crude Bis(4-bromophenyl) ether by distillation under reduced pressure.[5]
Caption: A schematic overview of the synthesis of Bis(4-bromophenyl) ether via bromination.
Williamson Ether Synthesis
This method is suitable for laboratory-scale synthesis and involves the reaction of a phenoxide with an alkyl halide.[6][7]
-
Prepare the sodium salt of 4-bromophenol by reacting it with a strong base like sodium hydroxide in a suitable solvent.
-
In a separate flask, dissolve 4-bromophenyl bromide in an appropriate solvent.
-
Slowly add the 4-bromophenol salt solution to the 4-bromophenyl bromide solution under constant stirring.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Bis(4-bromophenyl) ether.
Analytical Characterization
The identity and purity of Bis(4-bromophenyl) ether are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Prepare a dilute solution of Bis(4-bromophenyl) ether in a volatile organic solvent (e.g., toluene).[8]
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Identify the Bis(4-bromophenyl) ether peak based on its retention time and the fragmentation pattern in the mass spectrum.
Caption: The general workflow for the analysis of Bis(4-bromophenyl) ether using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Place the sample in the IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the C-Br, C-O-C, and aromatic C-H bonds.[12][13]
Toxicological Profile and Potential Biological Activity
The toxicological properties of Bis(4-bromophenyl) ether have not been extensively studied. However, data from related polybrominated diphenyl ethers (PBDEs) suggest potential for bioaccumulation and adverse health effects. Studies on the mono-brominated diphenyl ether (BDE-3) have indicated neurotoxic effects in zebrafish, including DNA damage and oxidative stress.[14] Other research on brominated phenols has pointed towards anti-inflammatory properties.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for Bis(4-bromophenyl) ether, research on a structurally similar compound, Bis(3-bromo-4,5-dihydroxybenzyl) ether, has shown that it can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[15] This suppression is achieved by inhibiting the generation of reactive oxygen species (ROS), which in turn prevents the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15] This leads to a downstream reduction in the production of pro-inflammatory mediators.[15]
Additionally, some polybrominated diphenyl ethers have been shown to exert estrogenic effects by interacting with the estrogen receptor (ER), suggesting another potential pathway of biological interaction.[16]
Caption: A proposed anti-inflammatory mechanism based on related bromophenols.
Applications in Research and Development
Bis(4-bromophenyl) ether is primarily utilized as an intermediate in organic synthesis. Its applications include:
-
Synthesis of Phosphonates: It has been used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester.[1]
-
Brominating Agent: In organic synthesis, it can serve as a brominating agent to introduce bromine atoms into molecules.[5]
-
Polymer Synthesis: It finds application in the synthesis of certain polymers.[5]
-
OLED Materials: It is used as an intermediate in the development of materials for organic light-emitting diodes (OLEDs).[2]
Conclusion
Bis(4-bromophenyl) ether is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its use in research and development. While its own biological activities are not yet fully understood, the known effects of structurally related compounds suggest that it may modulate key signaling pathways, such as the ERK pathway, warranting further investigation for potential therapeutic applications. As with all halogenated aromatic compounds, appropriate safety precautions should be exercised during its handling and disposal.
References
- 1. 4,4-二溴二苯醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 7. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Bis(4-bromophenyl) ether(2050-47-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Bromophenyl ether [webbook.nist.gov]
- 13. Bis(4-bromophenyl) ether(2050-47-7) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tetrabromodiphenyl ether (BDE 47) evokes estrogenicity and calbindin-D9k expression through an estrogen receptor-mediated pathway in the uterus of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
